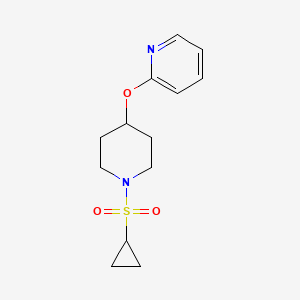
2-((1-(シクロプロピルスルホニル)ピペリジン-4-イル)オキシ)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a cyclopropylsulfonyl group, which contribute to its distinctive chemical properties and reactivity.
科学的研究の応用
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
Target of Action
The primary targets of 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
The compound acts as a dual inhibitor for ALK and ROS1 . It binds to these kinases, inhibiting their activity and preventing them from carrying out their normal function. This results in a decrease in the proliferation of cells that are dependent on these kinases for growth and survival .
Biochemical Pathways
By inhibiting these kinases, the compound disrupts these pathways, leading to a decrease in cell proliferation .
Pharmacokinetics
Like other piperidine derivatives, it is expected to have good bioavailability .
Result of Action
The inhibition of ALK and ROS1 by 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine leads to a decrease in the proliferation of cells that are dependent on these kinases for growth and survival. This can result in the shrinkage of tumors that are driven by these kinases .
Action Environment
The action of 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its efficacy and stability. Additionally, factors such as pH and temperature could also impact its action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a suitable base.
Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a pyridine derivative under specific reaction conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine or piperidine derivatives.
類似化合物との比較
Similar Compounds
- 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- 2-amino-4-(1-piperidine)pyridine derivatives
Uniqueness
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine stands out due to its unique combination of a piperidine ring, a pyridine ring, and a cyclopropylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,12-4-5-12)15-9-6-11(7-10-15)18-13-3-1-2-8-14-13/h1-3,8,11-12H,4-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAOIPYYLVYBKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














